![molecular formula C26H23N3O5S2 B2920279 (Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-67-7](/img/structure/B2920279.png)
(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Methyl 2-(2-((4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound featuring an intricate chemical structure, potentially lending itself to a variety of applications in medicinal chemistry, biochemical studies, and industrial processes. This compound combines sulfonamide, quinoline, and benzo[d]thiazole motifs, which are frequently explored for their versatile biological activities.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of (Z)-Methyl 2-(2-((4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate generally begins with the preparation of key intermediates like 3,4-Dihydroquinoline and benzo[d]thiazole derivatives. These intermediates are then subjected to various coupling reactions involving sulfonylation, benzoylation, and condensation steps under controlled conditions to ensure the formation of the target molecule. Typical reagents include sulfonyl chlorides and benzoyl chlorides, with bases like triethylamine or pyridine facilitating the reactions.
Industrial production methods: : Industrial-scale production of this compound could involve large-scale reactions in batch or continuous reactors, ensuring precise temperature, pH, and concentration control to achieve high yields and purity. Solvent recovery and recycling, along with process optimization for minimal waste generation, would be critical aspects of industrial synthesis.
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions primarily at the quinoline and thiazole rings, potentially yielding various oxidized products.
Reduction: : Reduction reactions may target the imino or sulfonyl functionalities, leading to corresponding amine or thiol derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can occur at activated positions of the benzoyl and sulfonyl moieties.
Common reagents and conditions
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or peracids.
Reduction: : Agents such as lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: : Nucleophiles like amines, thiols, or halides in the presence of bases or acid catalysts.
Major products formed
Oxidized derivatives: at quinoline or thiazole rings.
Amines and thiols: from reduction of imino or sulfonyl groups.
Substituted benzo[d]thiazole: or quinoline derivatives.
Aplicaciones Científicas De Investigación
The compound holds significant promise in diverse fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential inhibitor of specific enzymes or receptors due to its unique structural motifs.
Medicine: : Exploratory uses in designing new therapeutic agents targeting various conditions such as cancer, bacterial infections, or inflammatory diseases.
Industry: : Usage in the formulation of novel materials, dyes, or catalysts.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on the context of its application:
Molecular targets: : Potential targets include enzymes like kinases or proteases, where the compound might act as an inhibitor.
Pathways involved: : The compound might modulate signaling pathways by binding to specific protein sites, altering the biochemical cascades essential for cellular functions.
Comparación Con Compuestos Similares
Comparing this compound with structurally similar ones can highlight its unique features:
(Z)-Methyl 2-(2-((4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: vs. quinoline derivatives : The inclusion of the benzo[d]thiazole and sulfonyl moieties may confer additional biological activities not present in simpler quinoline analogs.
Similar compounds: : Quinoline derivatives, sulfonamides, benzo[d]thiazole compounds. Each of these shares partial structural similarity but lacks the comprehensive functional diversity offered by the target compound.
This robust compound bridges multiple domains of scientific inquiry, making it a subject of active research and potential innovation across several fields.
Propiedades
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-34-24(30)17-28-22-10-4-5-11-23(22)35-26(28)27-25(31)19-12-14-20(15-13-19)36(32,33)29-16-6-8-18-7-2-3-9-21(18)29/h2-5,7,9-15H,6,8,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXHIUEGSSALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
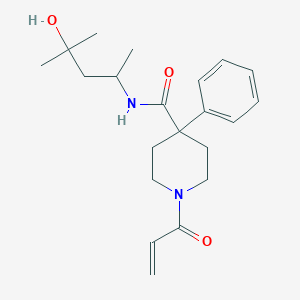
![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)

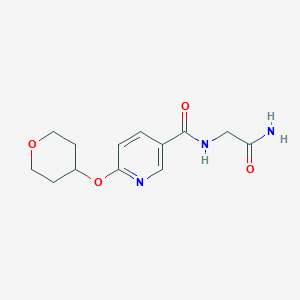
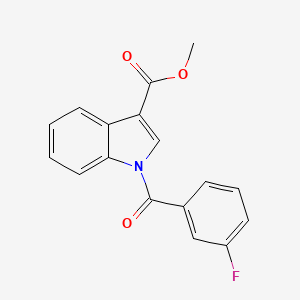
![2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2920206.png)
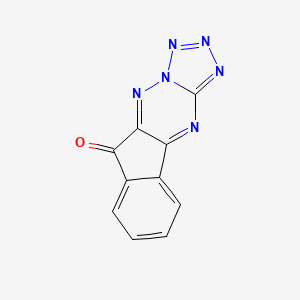
![n-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide](/img/structure/B2920210.png)
![2-Chloro-N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]propanamide](/img/structure/B2920212.png)
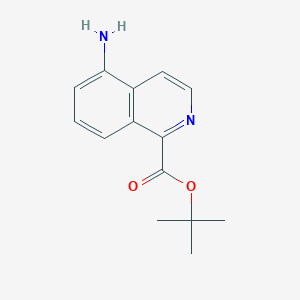
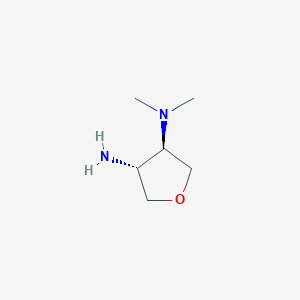
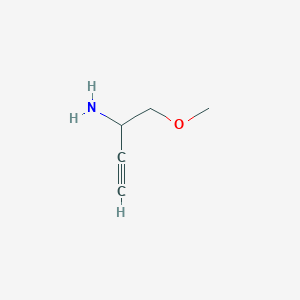
![4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2920219.png)
